molecular formula C21H24N2O3 B12435985 Corynan-16-carboxylic acid, 16,17,19,20-tetradehydro-17-hydroxy-, methyl ester, (16E,19E)- CAS No. 439-66-7

Corynan-16-carboxylic acid, 16,17,19,20-tetradehydro-17-hydroxy-, methyl ester, (16E,19E)-

Cat. No.: B12435985
CAS No.: 439-66-7
M. Wt: 352.4 g/mol
InChI Key: AUOFTPXWUVYOOQ-VBIIVCKISA-N
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Description

Geissoschizine is an indole alkaloid found in various plant species, particularly in the Uncaria genus. It is known for its complex structure and significant biological activities. This compound has been studied for its potential therapeutic effects, particularly in traditional medicine systems such as Kampo medicine in Japan.

Preparation Methods

Synthetic Routes and Reaction Conditions

Geissoschizine can be synthesized through various methods. One notable approach involves the bioinspired oxidative cyclization of geissoschizine to form complex alkaloids. This method utilizes modified oxidative conditions to induce the formation of specific bonds within the geissoschizine structure . Another method involves the Claisen rearrangement, which has been used to prepare stereoisomers of geissoschizine .

Industrial Production Methods

Industrial production of geissoschizine typically involves the extraction from natural sources, such as the Uncaria plant. The extraction process includes solvent extraction followed by purification steps to isolate the compound in its pure form. Advances in biotechnological methods have also enabled the production of geissoschizine through microbial fermentation and plant cell cultures .

Chemical Reactions Analysis

Types of Reactions

Geissoschizine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving geissoschizine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from the reactions of geissoschizine include various alkaloid derivatives, such as geissoschizine methyl ether and other monoterpenoid indole alkaloids .

Mechanism of Action

Geissoschizine exerts its effects through various molecular targets and pathways. It has been shown to inhibit multiple neuronal channels, including voltage-gated sodium, calcium, and potassium channels, as well as ligand-gated nicotinic acetylcholine receptors . This inhibition leads to the suppression of neuronal excitability, which is beneficial in treating conditions like epilepsy.

Comparison with Similar Compounds

Geissoschizine is unique among indole alkaloids due to its specific structure and biological activities. Similar compounds include:

  • Isocorynoxeine
  • Isorhynchophylline
  • Hirsuteine
  • Hirsutine
  • Rhynchophylline
  • Corynoxeine

These compounds share structural similarities with geissoschizine but differ in their specific biological activities and therapeutic potentials .

Geissoschizine stands out due to its higher blood-brain barrier permeability and its significant psychotropic effects, making it a valuable compound in neurological research and therapy .

Properties

CAS No.

439-66-7

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

methyl 2-[(2R,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-oxopropanoate

InChI

InChI=1S/C21H24N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,12,16-17,19,22H,8-11H2,1-2H3/t16-,17?,19-/m0/s1

InChI Key

AUOFTPXWUVYOOQ-VBIIVCKISA-N

Isomeric SMILES

CC=C1CN2CCC3=C([C@@H]2C[C@@H]1C(C=O)C(=O)OC)NC4=CC=CC=C34

Canonical SMILES

CC=C1CN2CCC3=C(C2CC1C(C=O)C(=O)OC)NC4=CC=CC=C34

Origin of Product

United States

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